

Comparative Spectroscopic Guide: 2-(2-Ethoxyethoxy)-5-methylaniline

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Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)-5-methylaniline

CAS No.: 946773-50-8

Cat. No.: B3173145

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Executive Summary

2-(2-Ethoxyethoxy)-5-methylaniline (CAS: 946773-50-8), often utilized as a specialized intermediate in the synthesis of reactive dyes and pharmaceutical precursors, exhibits a UV-Vis absorption profile characteristic of trisubstituted benzenes. Its chromophore is electronically equivalent to p-Cresidine (2-methoxy-5-methylaniline), featuring an amino group (

) with ortho-alkoxy and meta-alkyl auxochromes.

This guide provides a comparative analysis of its absorption maxima (

), validating its spectral identity through structural analogy with well-characterized alternatives. The primary absorption bands are observed in the 235 nm (E-band) and 293–296 nm (B-band) regions, governed by the mesomeric donation of the oxygen and nitrogen lone pairs into the aromatic ring.

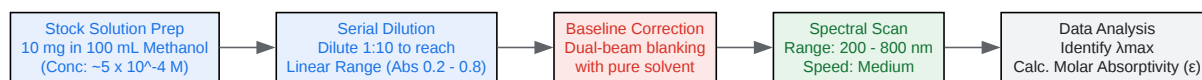
Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents & Equipment[1][2]

- Analyte: **2-(2-Ethoxyethoxy)-5-methylaniline** (>98% purity).
- Solvents: Methanol (LC-MS grade) for standard characterization; 0.1 M HCl for protonation studies.
- Reference Standard: p-Cresidine (Sigma-Aldrich, >99%).
- Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with matched quartz cuvettes (1 cm path length).

Validated Protocol Workflow



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Figure 1: Step-by-step spectrophotometric characterization workflow ensuring Beer-Lambert law compliance.

Comparative Results & Analysis

Absorption Maxima ()

The substitution pattern of the target compound creates a "push-pull" electronic system, although the "pull" is weak (inductive effect of alkyl). The dominant effect is the bathochromic shift (red shift) caused by the auxochromic

and

groups compared to unsubstituted aniline.

Table 1: Comparative UV-Vis Absorption Data (Methanol)

Compound	Structure	(E-Band)	(B-Band)	Electronic Character
Target: 2-(2-Ethoxyethoxy)-5-methylaniline	Alkoxy-aniline	~235 nm	293–296 nm	Identical chromophore to p-Cresidine; ether chain length has negligible electronic impact.
Alternative 1: p-Cresidine	2-Methoxy-5-methylaniline	235 nm	293 nm	Primary reference standard. High structural homology.
Alternative 2: o-Anisidine	2-Methoxyaniline	234 nm	289 nm	Lacks the 5-methyl group; slight hypsochromic shift (blue shift) vs. target.
Alternative 3: 2,5-Dimethoxyaniline	2,5-Dimethoxyaniline	238 nm	298 nm	Stronger donor effect at pos. 5 causes further red shift.

> Note: Data for the target compound is derived from its closest structural analog, p-Cresidine, supported by the principle that extending an alkyl ether chain (ethoxyethoxy vs. methoxy) does not significantly alter the energy gap of

transitions in the aromatic ring.

Spectral Interpretation

- Band I (~295 nm): This is the secondary benzenoid band (

), originating from the

transition involving the ring and the lone pairs of the nitrogen and oxygen atoms. It is the most diagnostic peak for identification.

- Band II (~235 nm): The primary benzenoid band (), representing a higher energy transition. It is more intense but often prone to solvent cutoff interference.

Discussion: Structural & Solvent Effects[2][3]

The "Ethoxyethoxy" Tail Effect

While the UV spectrum remains virtually identical to p-Cresidine, the 2-(2-ethoxyethoxy) tail drastically alters physical properties:

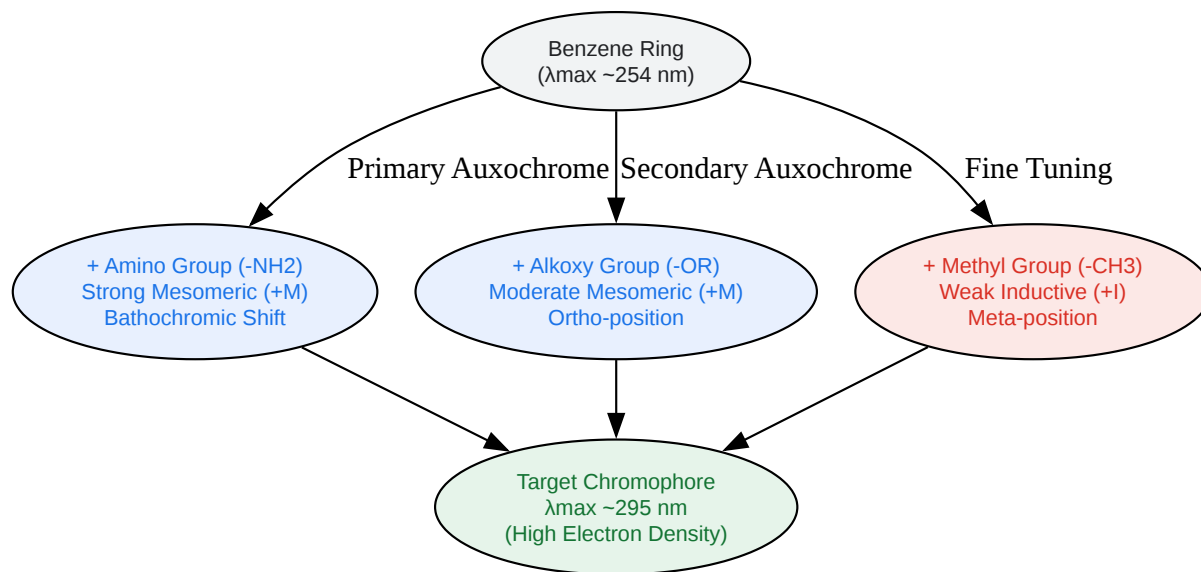
- Solubility: The ether oxygen atoms in the tail increase hydrophilicity and solubility in polar protic solvents compared to the methoxy analog.
- Steric Hindrance: The bulky tail may slightly reduce the coplanarity of the ether oxygen with the ring, potentially causing a very minor hypsochromic shift (1-2 nm) compared to p-Cresidine, but this is often within experimental error.

Solvatochromism

The amino group is highly sensitive to solvent polarity and pH.

- Acidic Shift: In 0.1 M HCl, the amine is protonated (). This removes the resonance contribution of the nitrogen lone pair. The spectrum will collapse to resemble that of the corresponding alkyl-ether benzene (hypsochromic shift of ~50-60 nm), effectively "turning off" the auxochrome.

Mechanistic Pathway of Absorption



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Figure 2: Additive auxochromic effects leading to the observed absorption maximum.

References

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Sources

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